Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted at the 5-position with a (4-chlorophenyl)methoxy group, at the 2-position with a phenyl ring, and at the 3-position with an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO4/c1-2-27-24(26)22-20-14-19(28-15-16-8-10-18(25)11-9-16)12-13-21(20)29-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQGDODDFQHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.
Molecular Formula: C24H19ClO4
Molecular Weight: 406.86 g/mol
IUPAC Name: this compound
Purity: Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Cell Proliferation: The compound has shown potential in inhibiting the growth of cancer cell lines.
- Induction of Apoptosis: Evidence indicates that it may promote programmed cell death in malignant cells.
- Antimicrobial Activity: The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have yielded promising results.
Case Studies and Findings
- Cytotoxicity Assays:
- Mechanistic Insights:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15 | Apoptosis induction |
| MCF7 | 12 | Cell cycle arrest |
| A549 | 18 | Pro-apoptotic signaling |
Antimicrobial Activity
This compound has also been tested for its antimicrobial properties against various pathogens.
Antibacterial and Antifungal Studies
- Bacterial Strains:
- Fungal Strains:
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bacterial |
| Escherichia coli | 32 | Bacterial |
| Candida albicans | 16 | Fungal |
Scientific Research Applications
Synthesis of Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include:
- Formation of Benzofuran Derivatives : The initial steps generally involve the construction of the benzofuran core, which is achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
- Esterification : The introduction of the ethyl ester functionality is accomplished via esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
- Substitution Reactions : The introduction of the 4-chlorophenylmethoxy group is performed through nucleophilic substitution mechanisms, which can be optimized using various solvents and reaction conditions to enhance yield and purity.
Antiviral Activity
Recent studies have indicated that compounds related to this compound exhibit significant antiviral properties. For instance, derivatives featuring similar structural motifs have shown activity against viruses such as the tobacco mosaic virus (TMV) .
Anti-inflammatory Properties
Research has also highlighted anti-inflammatory activities associated with benzofuran derivatives. Compounds structurally related to this compound have demonstrated efficacy in reducing inflammation in various experimental models .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Preliminary investigations into benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Case Study: Antiviral Activity Against TMV
In a study focusing on the synthesis of sulfonamide derivatives, certain compounds exhibited notable antiviral activity against TMV. The structure-function relationship indicated that modifications in the benzofuran moiety could enhance antiviral efficacy .
Case Study: Anti-inflammatory Effects
A series of benzofuran derivatives were tested for their anti-inflammatory properties using animal models. The results showed a significant decrease in pro-inflammatory cytokines, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and pharmacological activities.
Structural Features
Physicochemical Properties
*XLogP3 values estimated based on substituent contributions where direct data are unavailable.
- Lipophilicity: The target compound’s 4-chlorophenylmethoxy and phenyl groups contribute to high lipophilicity (XLogP3 ~6.2), comparable to brominated analogs (e.g., 6.4 in ). Polar substituents like cyanomethoxy or hydrazine reduce lipophilicity.
- Solubility : Increased hydrogen bond acceptors (e.g., 8 in ) may enhance aqueous solubility compared to the target compound.
Pharmacological Activities
- Anticancer Potential: The 4-chlorophenyl group in the target compound is analogous to substituents in antitumor benzofurans , suggesting possible DNA intercalation or enzyme inhibition.
- Antimicrobial Activity : Sulfinyl and halogenated derivatives (e.g., ) exhibit antimicrobial effects, but the target compound’s methoxy group may alter specificity.
Q & A
Basic: What are the standard synthetic routes for preparing Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate?
The synthesis typically involves multi-step reactions:
Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
Functionalization : Introduction of the 4-chlorobenzyl ether group via nucleophilic substitution or Mitsunobu reaction.
Esterification : Reaction with ethyl chloroformate or transesterification under basic conditions.
Key steps include purification via column chromatography (hexane/ethyl acetate gradients) and crystallization from ethyl acetate .
Example Protocol :
- Use 3-chloroperoxybenzoic acid (mCPBA) for selective oxidation, followed by washing with sodium bicarbonate to remove acidic byproducts .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Low-temperature oxidation (e.g., 273 K) minimizes side reactions during mCPBA-mediated steps .
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity in ether bond formation.
- Solvent selection : Dichloromethane (DCM) is preferred for mCPBA reactions due to its low reactivity and high solubility .
- Scale-up considerations : Transition from batch to continuous flow reactors to enhance reproducibility and reduce purification challenges .
Basic: What crystallographic methods are used for structural elucidation?
- X-ray diffraction (XRD) : Single crystals are grown via slow evaporation (e.g., ethyl acetate) and analyzed using SHELX suites (SHELXL for refinement, SHELXS for structure solution) .
- Hydrogen placement : Riding models with fixed C–H distances (0.95–0.98 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .
- Validation tools : Use PLATON or CCDC software to check for missed symmetry or disorder .
Advanced: How are crystallographic data discrepancies resolved (e.g., anisotropic displacement vs. disorder)?
- Anisotropic refinement : Apply SHELXL’s restraints for atoms with high displacement parameters to avoid overfitting .
- Twinning analysis : Use the Rint value and Hooft parameter in programs like TWINLAW to detect and model twinned crystals .
- Cross-validation : Compare results with ORTEP-III graphical models to visualize electron density maps and adjust atom positions .
Basic: What analytical techniques confirm compound identity and purity?
- NMR : <sup>1</sup>H/<sup>13</sup>C spectra verify substituent integration (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm).
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., calculated [M+H]<sup>+</sup> = 437.0952) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Advanced: How can computational methods (DFT, MD) support structural and reactivity studies?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict bond lengths/angles and compare with XRD data .
- Molecular Dynamics (MD) : Simulate solvent effects on crystal packing or ligand-receptor interactions (e.g., GROMACS software).
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
Basic: What safety protocols are essential during synthesis and handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2B irritant) .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) or toxic intermediates.
- Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How can structure-activity relationship (SAR) studies be designed using crystallographic data?
- Pharmacophore mapping : Overlay XRD structures of analogs (e.g., 5-chloro-2-phenyl derivatives) to identify conserved binding motifs .
- Docking simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors).
- Bioisosteric replacement : Replace 4-chlorophenyl with 4-fluorophenyl and compare activity via IC50 assays .
Advanced: How to address contradictions in synthetic yields or spectroscopic data across studies?
- Reproducibility checks : Verify reaction stoichiometry, solvent grades, and catalyst activity.
- Data normalization : Calibrate instruments (e.g., NMR spectrometers) using internal standards like TMS.
- Meta-analysis : Compare published protocols (e.g., mCPBA vs. H2O2/AcOH oxidation) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
